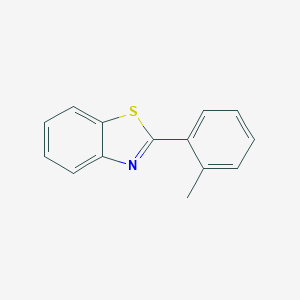

2-(o-Tolyl)benzothiazole

Vue d'ensemble

Description

2-(o-Tolyl)benzothiazole is a derivative of benzothiazole, a fused heterocyclic compound that has garnered significant interest in synthetic and pharmaceutical chemistry due to its potent pharmacological activities. The benzothiazole scaffold is known for its broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties . The 2-substituted benzothiazole nucleus, in particular, has been the focus of extensive research due to its potential as a chemotherapeutic agent and its role in the development of new drugs and materials .

Synthesis Analysis

The synthesis of 2-substituted benzothiazoles, such as this compound, has been achieved through various methodologies. Scientists have developed a range of reactions using different types of catalysts to improve the selectivity, purity, and yield of these compounds . Modern approaches to synthesis include both conventional multistep processes and one-pot, atom economy procedures that adhere to green chemistry principles using simple reagents . The easy functionalization of the benzothiazole moiety allows for its use as a highly reactive building block in organic and organoelement synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole core with an ortho-tolyl group attached at the 2-position. This structural arrangement is crucial for its biological activity and interaction with various biomolecules. The versatility of the benzothiazole ring system enables it to serve as a ligand to various biomolecules, which is a key factor in its medicinal applications .

Chemical Reactions Analysis

Benzothiazoles, including this compound, undergo a variety of chemical reactions that are central to their biological activity. For instance, metabolism plays a significant role in the mode of action of benzothiazoles, with cytochrome P450 isoform CYP1A1 biotransforming these compounds into active and inactive metabolites . The generation of electrophilic reactive species through metabolic transformations leads to the formation of DNA adducts and cell death via the activation of apoptotic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are important for their therapeutic potential. Issues such as poor bioavailability have been addressed by synthesizing prodrugs of benzothiazole derivatives to improve their physicochemical and pharmaceutical properties . The structural simplicity of the 2-arylbenzothiazole moiety allows for the development of chemical libraries that could aid in the discovery of new chemical entities .

Applications De Recherche Scientifique

Chimie pharmaceutique

Le benzothiazole est un squelette privilégié dans le domaine de la chimie synthétique et médicinale. Ses dérivés et complexes métalliques possèdent une gamme de propriétés pharmacologiques et un haut degré de diversité structurale qui s'est avéré vital pour la recherche de nouvelles thérapies .

Propriétés antibactériennes et antifongiques

De nombreuses molécules biologiquement puissantes contenant des squelettes de benzothiazole 2-substitués ont d'énormes applications biologiques, notamment antibactériennes et antifongiques propriétés.

Propriétés antioxydantes et antimicrobiennes

Il a été constaté que le 2-(o-Tolyl)benzothiazole possède des propriétés antioxydantes et antimicrobiennes propriétés, ce qui en fait un composé précieux dans le développement de nouveaux médicaments.

Propriétés antiprolifératives et anticonvulsivantes

Ce composé présente également des propriétés antiprolifératives et anticonvulsivantes propriétés, ce qui peut être bénéfique dans le traitement de diverses maladies.

Propriétés antituberculeuses

Des avancées récentes dans la synthèse de nouveaux composés antituberculeux à base de benzothiazole ont montré que les concentrations inhibitrices des nouvelles molécules synthétisées ont été comparées à celles des médicaments de référence standard. Une meilleure puissance d'inhibition a été trouvée dans les nouveaux dérivés du benzothiazole contre M. tuberculosis .

Applications industrielles

Les 2-arylbenzothiazoles, y compris le this compound, sont des squelettes polyvalents qui ont des applications biologiques et industrielles gigantesques . Par exemple, ils sont utilisés comme émetteur électroluminescent dans les OLED

Orientations Futures

Benzothiazole derivatives, including 2-(o-Tolyl)benzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them valuable for the development of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Mécanisme D'action

Target of Action

The primary target of 2-(o-Tolyl)benzothiazole is the enzyme DprE1 . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting DprE1, this compound can effectively combat M. tuberculosis .

Mode of Action

This compound interacts with its target, DprE1, by binding to it . This binding inhibits the function of DprE1, thereby disrupting the survival and proliferation of M. tuberculosis . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of DprE1 by this compound affects the biochemical pathway responsible for the survival of M. tuberculosis . DprE1 is a key enzyme in this pathway, and its inhibition disrupts the normal functioning of the bacterium, leading to its death .

Result of Action

The primary result of the action of this compound is the inhibition of M. tuberculosis growth . By inhibiting DprE1, this compound disrupts the survival mechanisms of the bacterium, leading to its death . This makes this compound a potential candidate for the treatment of tuberculosis .

Propriétés

IUPAC Name |

2-(2-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWVFOHECZHTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166561 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15903-58-9 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

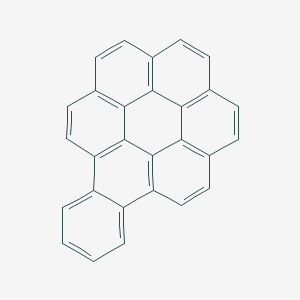

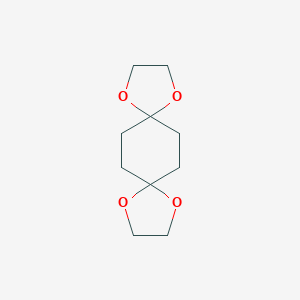

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)